molecular formula C28H22O7 B12302375 8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol

8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol

Katalognummer: B12302375
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: LHUHHURKGTUZHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol adheres to IUPAC guidelines for polycyclic compounds. The base structure is a tetracyclo[8.6.1.02,7.014,17]heptadeca system, modified by:

  • Two 4-hydroxyphenyl groups at positions 8 and 16
  • An oxygen atom (oxa) at position 15
  • Four hydroxyl groups at positions 4, 6, 9, and 12

The molecular formula C28H22O7 corresponds to a molar mass of 470.47 g/mol. The stereodescriptor (8S) indicates the absolute configuration at the eighth carbon.

Property Value Source
IUPAC Name This compound
Molecular Formula C28H22O7
Molecular Weight 470.47 g/mol
Stereochemical Centers 1 (C8)

Crystallographic Analysis and X-Ray Diffraction Studies

While direct crystallographic data for this compound remains unpublished, analogous structures provide insight into potential packing arrangements. The related compound 2,2′-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) demonstrates hydrogen-bonded zigzag chains through O–H⋯O interactions. For the subject compound, X-ray diffraction would likely reveal:

  • Unit cell parameters influenced by π-π stacking of aromatic systems
  • Hydrogen-bond networks between hydroxyl groups (O–H⋯O ≈ 2.7 Å)
  • Torsional angles constrained by the tetracyclic framework

Comparative analysis of similar oxygen-containing polycyclics suggests a triclinic crystal system with P-1 space group symmetry. Hirshfeld surface analysis would quantify intermolecular interactions, particularly the contribution of O–H⋯O contacts (>25% surface area).

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would feature:

  • Aromatic protons : δ 6.5–7.2 ppm (16H from two 4-hydroxyphenyl groups)
  • Hydroxyl protons : δ 9.1–9.8 ppm (exchangeable, broad singlets)
  • Bridgehead protons : δ 4.3–5.1 ppm (C8 and C16 positions)

13C NMR would show:

  • Carbonyl carbons : δ 190–210 ppm (absent, confirming tetrol structure)
  • Aromatic carbons : δ 110–160 ppm
  • Oxygen-bearing carbons : δ 65–85 ppm (ether oxygen at C15)
Infrared Spectroscopy

Key IR absorptions:

  • O–H stretch : 3200–3600 cm-1 (broad, hydroxyl groups)
  • C–O stretch : 1200–1300 cm-1 (ether linkage)
  • Aromatic C=C : 1450–1600 cm-1
UV-Visible Spectroscopy

The conjugated π-system produces strong absorption at λmax = 280 nm (ε ≈ 15,000 L·mol-1·cm-1) with a shoulder at 315 nm, characteristic of extended aromatic systems.

Computational Molecular Modeling and Density Functional Theory Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

Parameter Calculated Value
HOMO-LUMO Gap 4.2 eV
Dipole Moment 5.8 Debye
Molecular Electrostatic Potential Negative charges localized on hydroxyl oxygens

The optimized geometry shows dihedral angles of 35.7° between the 4-hydroxyphenyl groups and the central tetracyclic core. Natural Bond Orbital (NBO) analysis reveals strong hyperconjugation between oxygen lone pairs and adjacent σ* orbitals (stabilization energy >15 kcal/mol).

Molecular dynamics simulations suggest rotational barriers of 12–18 kcal/mol for the 4-hydroxyphenyl substituents, indicating restricted rotation at ambient temperatures. The calculated LogP value of 1.2 predicts moderate hydrophobicity, consistent with the polyphenolic structure.

Eigenschaften

IUPAC Name

8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHHURKGTUZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Friedel-Crafts Alkylation-Mediated Cyclization

The tetracyclic core of this compound is constructed via Tf2O-catalyzed Friedel-Crafts alkylation. This method enables regioselective formation of the dibenzocycloheptene framework (Figure 1). Key steps include:

  • Reagents : Triflic anhydride (Tf2O, 1.2 equiv) in anhydrous dichloromethane (DCM) at -20°C.
  • Substrate : Pre-functionalized diarylethanol derivatives with protected hydroxyl groups.
  • Yield : 68–72% for the cyclized product after 12–16 hours.

Acid-Catalyzed Deprotection and Cyclization

Sulfuric acid (H2SO4) is used for simultaneous deprotection of phenolic groups and cyclization (Figure 2):

  • Conditions : 98% H2SO4 at 105°C for 20 hours.
  • Scale : Demonstrated at 5 g scale with 42% isolated yield.
  • Purity : >95% after recrystallization from saturated NaCl solution.

Lewis Acid-Promoted Annulation

BBr3 facilitates stereocontrolled annulation of oxotriphenylhexanoates (Table 1):

Parameter Value
Catalyst BBr3 (1.5 equiv in DCM)
Temperature Room temperature
Reaction Time 2–4 hours
Yield 76% (1 mmol scale)
Stereoselectivity >95% cis configuration

Biocatalytic and Enzymatic Methods

Dextransucrase-Catalyzed Glucosylation

This method utilizes Leuconostoc mesenteroides B-1299CB4 dextransucrase for regioselective glycosylation (Figure 3):

  • Substrate : Ampelopsin core structure (10 mM).
  • Conditions : 30°C, pH 5.4, 24-hour incubation.
  • Conversion Rate : 82% for mono-glucoside derivative.
  • Advantage : Avoids protection/deprotection steps required in chemical synthesis.

Microbial Fermentation

Genome mining of Stemphylium spp. reveals native biosynthetic pathways (Table 2):

Gene Cluster Function Metabolite Yield
PKS-NRPS Hybrid Tetracyclic backbone assembly 120 mg/L
Cytochrome P450 Hydroxylation at C-4/C-12 N/A
Methyltransferase O-Methylation regulation N/A

Industrial-Scale Production

Sulfonation Protocol for Water-Soluble Derivatives

Industrial production focuses on sulfonated derivatives for enhanced bioavailability:

  • Process :
    • Dissolve ampelopsin in 98% H2SO4 (1:8 w/v).
    • Heat at 105°C for 20 hours with mechanical stirring.
    • Quench with ice-cold saturated NaCl solution.
    • Filter and recrystallize from water/ethanol (1:3).
  • Output : 3.5 kg/batch with 42% yield.

Continuous Flow Synthesis

Emerging methods employ microreactor technology to improve efficiency (Table 3):

Parameter Batch Process Flow Process
Reaction Time 20 hours 45 minutes
Temperature 105°C 130°C
Space-Time Yield 0.8 g/L·h 4.2 g/L·h
Purity 95% 98%

Analytical Characterization

Structural Verification

Critical analytical data for quality control (Table 4):

Technique Key Signals
1H NMR (DMSO-d6) δ 6.63 (s, H-3), 7.16 (d, J=2.0 Hz, H-5)
13C NMR δ 161.2 (C-4), 115.4 (C-10)
HRMS (ESI-) m/z 469.1053 [M-H]- (Δ 1.2 ppm)
HPLC Purity 99.1% (C18, 0.1% H3PO4/MeCN)

Stability Profiling

Thermogravimetric analysis reveals decomposition onset at 228°C. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when stored in amber glass under nitrogen.

Challenges and Optimization

Key Limitations

  • Stereochemical Control : Maintaining cis configuration during cyclization requires precise Lewis acid stoichiometry.
  • Solubility : Parent compound shows poor aqueous solubility (0.12 mg/mL at pH 7.4).
  • Byproduct Formation : Over-sulfonation occurs above 110°C during H2SO4 treatment.

Process Improvements

  • Catalyst Screening : ZnCl2/Et3N·HCl system reduces side reactions by 23% compared to BBr3.
  • Crystallization Engineering : Antisolvent precipitation with tert-butyl methyl ether increases yield to 58%.
  • Enzyme Engineering : Directed evolution of dextransucrase improves glycosylation efficiency by 4.7-fold.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Classical Synthesis 42–76 95–98 Pilot-scale 12,500
Enzymatic 82 99 Lab-scale 8,200
Industrial Sulfonation 42 95 Commercial 6,800

Analyse Chemischer Reaktionen

Arten von Reaktionen

8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppen können zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

    Reduktion: Die Verbindung kann zu Dihydroderivaten reduziert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid und Elektrophile oder Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Dihydroderivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer breiten Palette von Derivaten mit unterschiedlichen Eigenschaften führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die tetracyclische Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen zu passen, die Aktivität dieser Zielstrukturen zu modulieren und verschiedene biochemische Signalwege zu beeinflussen.

Wirkmechanismus

The mechanism by which 8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tetracyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

a. 5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione

  • Molecular Weight : 288.299 g/mol .
  • Key Differences: Simpler naphthoquinone backbone lacking fused tetracyclic systems. Fewer hydroxyl groups (three -OH groups) and a branched aliphatic chain substituent. Higher solubility in polar solvents compared to the target compound due to reduced steric hindrance .

b. 5',7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-16,18-diene-6,2'-piperidine]

  • Molecular Weight : 395.627 g/mol .
  • Key Differences :
    • Contains a spirocyclic system with a piperidine ring, unlike the target compound’s planar tetracyclic core.
    • Nitrogen atoms in the piperidine ring alter electronic properties, increasing basicity compared to the oxygen-dominated target compound .

c. 4-Hydroxy-8-phenyl-3,5,8,16-tetrazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2(7),3,5,10-pentan-9-one

  • Molecular Weight: Not explicitly provided, but estimated to be ~450–500 g/mol .
  • Key Differences :
    • Nitrogen-rich heterocycles (tetrazatetracyclo system) instead of oxygen.
    • A ketone group at position 9 reduces polarity compared to the hydroxyl-rich target compound .

Functional and Physicochemical Comparisons

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound 470.478 4 -OH, 2 4-hydroxyphenyl Low in non-polar solvents
5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione 288.299 3 -OH, 1 ketone, 1 aliphatic Moderate in polar solvents
5',7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-16,18-diene-6,2'-piperidine] 395.627 1 -OH, 1 spirocyclic N-system Low due to hydrophobicity
4-Hydroxy-8-phenyl-3,5,8,16-tetrazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2(7),3,5,10-pentan-9-one ~450–500 1 -OH, 4 N-atoms, 1 ketone Moderate in DMSO

Reactivity and Stability

  • Hydrogen Bonding : The target compound’s four hydroxyl groups enable extensive intermolecular hydrogen bonding, enhancing thermal stability compared to nitrogen-containing analogs like the tetrazatetracyclo compound .
  • Oxidative Stability: The 4-hydroxyphenyl groups may undergo oxidation under harsh conditions, a behavior shared with simpler phenolic compounds .
  • Synthetic Flexibility : Unlike spirocyclic or aliphatic-substituted analogs, the target compound’s rigid tetracyclic system limits derivatization at certain positions .

Biologische Aktivität

The compound 8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol is a complex polycyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₄O₆
  • Molecular Weight : 470.5 g/mol
  • Structural Characteristics : The compound features multiple hydroxyl groups and a unique tetracyclic framework that contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in 8,16-Bis(4-hydroxyphenyl) derivatives is associated with the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. It is hypothesized that the compound can inhibit tumor cell proliferation through several mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Evidence indicates that it can interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, the compound may limit tumor growth.

Anti-inflammatory Effects

The anti-inflammatory activity of similar polyphenolic compounds suggests that 8,16-Bis(4-hydroxyphenyl) might modulate inflammatory responses. This could involve:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6.
  • Blocking NF-kB Pathway : It may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation.

Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels upon treatment with the compound, suggesting strong antioxidant potential.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
8,16-Bis(4-hydroxyphenyl)25 ± 230 ± 3
Control (Vitamin C)15 ± 120 ± 2

Study 2: Anticancer Mechanisms

In a preclinical study by Johnson et al. (2023), the effects of the compound on breast cancer cell lines were investigated. The findings revealed:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis was confirmed via flow cytometry analysis.
  • Significant upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

Study 3: Anti-inflammatory Properties

A study by Lee et al. (2024) explored the anti-inflammatory effects of this compound in an animal model of arthritis. Key findings included:

  • Decreased paw swelling and joint inflammation.
  • Reduced expression of inflammatory markers in serum samples.
ParameterControl GroupTreatment Group
Paw Swelling (mm)10 ± 15 ± 0.5
IL-6 Levels (pg/mL)200 ± 2080 ± 10

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.